molecular formula C23H21ClN2O4S B12066677 Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12066677
M. Wt: 456.9 g/mol
InChI Key: FVYSQVKPZHSCKV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry due to their diverse biological activities . This compound, in particular, has garnered interest for its potential therapeutic properties.

Preparation Methods

The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves multiple steps, starting from the appropriate thiophene precursor. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substituents and their combined effects on its biological activity.

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C23H21ClN2O4S/c1-13-5-4-6-17(11-13)25-21(28)20-14(2)19(23(29)30-3)22(31-20)26-18(27)12-15-7-9-16(24)10-8-15/h4-11H,12H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

FVYSQVKPZHSCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C

Origin of Product

United States

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